molecular formula C8H16N2O4S B1680955 Serylmethionine CAS No. 3227-09-6

Serylmethionine

Cat. No.: B1680955
CAS No.: 3227-09-6
M. Wt: 236.29 g/mol
InChI Key: PBUXMVYWOSKHMF-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Serylmethionine is a secondary metabolite. It is involved in various metabolic pathways, particularly as a methyl donor. These methylation reactions play essential roles in regulating gene expression, chromatin structure, and cellular signaling pathways.

Cellular Effects

It is known that methionine, a component of this compound, plays a crucial role in various metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound is not well characterized. It is known that methionine, a component of this compound, acts as a methyl donor in numerous cellular methylation reactions . These methylation reactions play essential roles in regulating gene expression, chromatin structure, and cellular signaling pathways .

Temporal Effects in Laboratory Settings

It is known that methionine, a component of this compound, is involved in various metabolic pathways .

Dosage Effects in Animal Models

It is known that methionine, a component of this compound, is involved in various metabolic pathways .

Metabolic Pathways

This fundamental biochemical pathway is involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM) . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .

Transport and Distribution

It is known that methionine, a component of this compound, is involved in various metabolic pathways .

Subcellular Localization

It is known that methionine, a component of this compound, is involved in various metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

Serylmethionine can be synthesized through peptide coupling reactions involving serine and methionine. The typical synthetic route involves the activation of the carboxyl group of methionine, followed by coupling with the amino group of serine under controlled conditions . Common reagents used in this process include carbodiimides and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using proteases or chemical synthesis through solid-phase peptide synthesis (SPPS). The choice of method depends on the desired purity and scale of production .

Chemical Reactions Analysis

Types of Reactions

Serylmethionine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Serylmethionine has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Serylmethionine is unique due to the presence of both serine and methionine, which allows it to participate in a wide range of biochemical reactions. The sulfur atom in methionine provides additional reactivity, making this compound a versatile compound in various research applications .

Biological Activity

Serylmethionine (Ser-Met) is a dipeptide composed of L-serine and L-methionine, with the chemical formula C₈H₁₆N₂O₄S. This compound has garnered attention in biochemical research due to its potential roles in metabolic pathways, protein synthesis, and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies from diverse sources.

This compound is characterized as a dipeptide that plays a significant role in various biological processes. Its structure allows it to participate in metabolic pathways involving amino acids, particularly those related to protein synthesis and cellular metabolism.

PropertyDescription
Molecular FormulaC₈H₁₆N₂O₄S
Molecular Weight208.29 g/mol
CAS Number151087

2.1 Protein Synthesis

This compound is involved in protein synthesis, acting as a substrate for various enzymatic reactions. Studies indicate that it may enhance the efficiency of protein translation by providing essential amino acids necessary for the formation of polypeptides.

2.2 Metabolic Pathways

Research has shown that this compound participates in critical metabolic pathways, including:

  • Methionine Metabolism : this compound contributes to the methionine cycle, which is vital for methylation processes in cells. Methylation is crucial for DNA repair, gene expression regulation, and the synthesis of neurotransmitters .
  • Antioxidant Activity : As a sulfur-containing amino acid derivative, this compound may exhibit antioxidant properties, helping to mitigate oxidative stress within cells .

3.1 Case Study on Dairy Creams

A study investigating the microbiological quality and chemical profiles of dairy creams highlighted the presence of various metabolites, including amino acids like this compound. The findings suggested that the metabolic profiles could influence the nutritional quality of dairy products .

3.2 Metabolomic Profiling

In a comprehensive metabolomic analysis, researchers identified different metabolites associated with various storage conditions of food products. This compound was included in these profiles, indicating its relevance in food chemistry and potential health benefits when consumed .

4. Therapeutic Applications

This compound's biochemical properties suggest potential therapeutic applications:

  • Nutritional Supplementation : Due to its role in protein synthesis and metabolism, this compound may serve as a beneficial supplement for individuals with dietary deficiencies in methionine or serine.
  • Clinical Research : Ongoing studies are exploring its efficacy in improving muscle recovery post-exercise and enhancing overall metabolic health .

5. Conclusion

This compound represents a significant compound within the realm of biochemistry and nutrition. Its involvement in protein synthesis, metabolic pathways, and potential therapeutic applications underscores its importance as a dipeptide. Further research is essential to fully elucidate its biological activity and explore its implications for health and disease management.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S/c1-15-3-2-6(8(13)14)10-7(12)5(9)4-11/h5-6,11H,2-4,9H2,1H3,(H,10,12)(H,13,14)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUXMVYWOSKHMF-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186018
Record name Serylmethionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Serylmethionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029045
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3227-09-6
Record name L-Seryl-L-methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3227-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Serylmethionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003227096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Serylmethionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Serylmethionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029045
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Serylmethionine
Reactant of Route 2
Serylmethionine
Reactant of Route 3
Reactant of Route 3
Serylmethionine
Reactant of Route 4
Reactant of Route 4
Serylmethionine
Reactant of Route 5
Reactant of Route 5
Serylmethionine
Reactant of Route 6
Serylmethionine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.